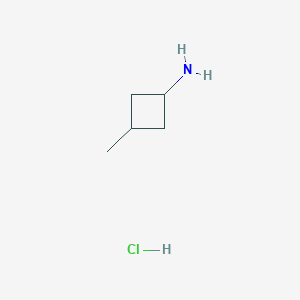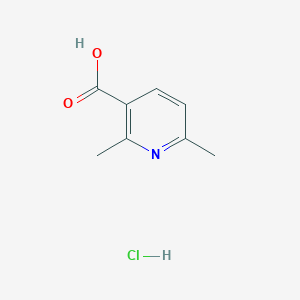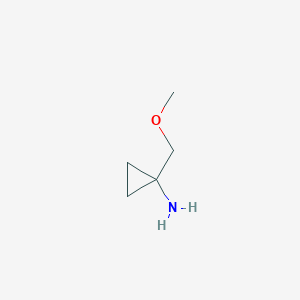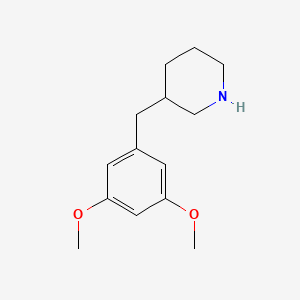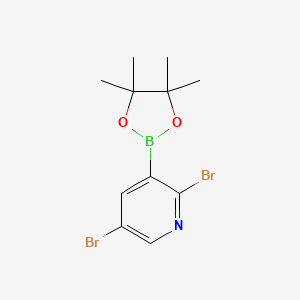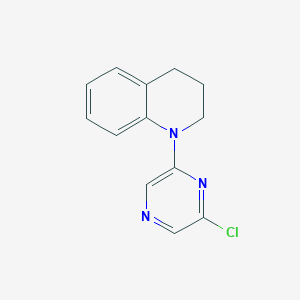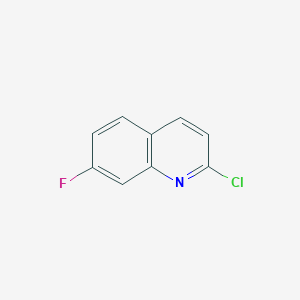
2-氯-7-氟喹啉
描述
2-Chloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloro-7-fluoroquinoline is 1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-7-fluoroquinoline is a solid substance . The storage temperature is 4°C .科学研究应用
Antibacterial Activity
2-Chloro-7-fluoroquinoline: has been synthesized and evaluated for its antibacterial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives of this compound have exhibited inhibition zones (IZ) against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, indicating potential as a broad-spectrum bactericidal agent .
Antioxidant Properties
The antioxidant capabilities of 2-Chloro-7-fluoroquinoline derivatives have been assessed using DPPH assays. These compounds have demonstrated IC50 values for radical scavenging activity, suggesting their utility in combating oxidative stress-related conditions .
Enzyme Inhibition
In silico molecular docking analysis has revealed that 2-Chloro-7-fluoroquinoline and its derivatives have significant binding affinities against enzymes like E. coli DNA gyrase B and human topoisomerase IIα. This indicates their potential application as enzyme inhibitors, which could be valuable in the development of new therapeutic agents .
Antimalarial Drug Development
The quinoline skeleton, which includes 2-Chloro-7-fluoroquinoline , has been a foundational structure in the search for synthetic antimalarial drugs. Incorporating fluorine atoms into quinolines enhances their biological activity, making them effective against malaria-causing parasites .
Agricultural Applications
Fluorinated quinolines, including 2-Chloro-7-fluoroquinoline , have found applications in agriculture. Their properties can be harnessed to develop compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .
Liquid Crystal Components
Due to their unique properties, fluorinated quinolines are also used as components in liquid crystals. These materials are crucial for the display technologies used in various electronic devices, indicating the compound’s importance in the tech industry .
作用机制
Target of Action
The primary targets of 2-Chloro-7-fluoroquinoline, like other quinolones, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
2-Chloro-7-fluoroquinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction inhibits the supercoiling of DNA, a critical step in DNA replication, and leads to the cessation of DNA synthesis and cell death .
Biochemical Pathways
The affected biochemical pathways primarily involve the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling the topological state of DNA during replication. By inhibiting these enzymes, 2-Chloro-7-fluoroquinoline prevents the normal unwinding and rewinding of DNA, disrupting various DNA processes and leading to cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which makes them potent agents . They are also well-tolerated in both oral and parenteral administrations .
Result of Action
The result of the action of 2-Chloro-7-fluoroquinoline is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA processes, as mentioned above.
Action Environment
The action, efficacy, and stability of 2-Chloro-7-fluoroquinoline can be influenced by various environmental factors. It’s worth noting that the effectiveness of quinolones can be affected by factors such as pH levels, presence of divalent cations, and bacterial resistance mechanisms .
安全和危害
属性
IUPAC Name |
2-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRXWIIFBLBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706389 | |
| Record name | 2-Chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoline | |
CAS RN |
445041-65-6 | |
| Record name | 2-Chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The abstract mentions "in silico molecular docking analysis". How does molecular docking contribute to understanding the antibacterial activity of fluoroquinolones like 2-Chloro-7-fluoroquinoline?
A1: Molecular docking simulations help visualize and predict how a molecule, like 2-Chloro-7-fluoroquinoline, interacts with its biological target, often a protein. In the context of antibacterial activity, the likely target is DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. []
Q2: The research investigates the "pharmacokinetic properties" of the synthesized fluoroquinolones. Why is understanding the pharmacokinetic profile important for compounds like 2-Chloro-7-fluoroquinoline, particularly in the context of antibacterial drug development?
A2: Pharmacokinetics describes what the body does to a drug. For a compound like 2-Chloro-7-fluoroquinoline to be effective as an antibacterial agent, it needs to reach its target site (bacterial enzymes) at sufficient concentrations and for a sufficient duration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




